2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
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Overview
Description
The compound appears to contain a pyrrolidine ring, a benzo[d]thiazole group, and an isoindoline group . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Benzo[d]thiazole is a type of aromatic heterocycle that has been studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s stability, functional groups, and molecular weight .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Researchers have explored the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks due to their interesting antibacterial and antimycobacterial activity. The efficient protocol for synthesizing these frameworks involves the reaction of pyrrolidines with benzoylisothiocyanate, followed by a sequential reaction with alpha-bromo ketones. This method not only yields the desired product with good selectivity but also opens avenues for the development of new bisheterocyclic molecules with potential biological applications (Belveren et al., 2017).
Electrochromic Applications
Another study has highlighted the potential of thiadiazolo[3,4-c]pyridine, an important analog of benzothiadiazole, for its electron-accepting ability, which surpasses that of its analog. This property has been utilized to design novel donor-acceptor-type electrochromic polymers that exhibit a lower bandgap, favorable redox activity, stability, and fast switching time, making them suitable for developing novel neutral green electrochromic materials (Ming et al., 2015).
Insecticidal Assessment
The compound's structural framework has been included in the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin, among others, to assess their insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research opens up potential avenues for developing new agrochemicals based on the compound's structure (Fadda et al., 2017).
Catalytic and Biological Evaluation
Further investigations into the compound's derivatives have shown their utility in catalytic processes and biological evaluations. Novel benzothiazole-containing derivatives have been synthesized and tested for antibacterial, antioxidant, and antitubercular activities, showcasing the compound's versatility in contributing to the development of new pharmaceuticals and catalytic agents (Bhoi et al., 2016).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in the inhibition or activation of certain biochemical processes .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
Thiazole derivatives are known to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, and antitumor effects .
Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-18(12-24-19(26)14-5-1-2-6-15(14)20(24)27)28-13-7-8-16-17(11-13)29-21(22-16)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANFMNZUMXIBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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